1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIPLPFAVSXGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 1 4 Chlorophenyl Methyl 4 Cyclopentylpiperazine and Its Analogs
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine, reveals several logical disconnections that inform the primary synthetic routes. The most common strategies involve disconnecting the bonds between the piperazine (B1678402) nitrogens and their respective substituents.
Route A Disconnection: This approach involves the disconnection of the C-N bond between the piperazine N-4 and the cyclopentyl group. This leads to two key precursors: 1-[(4-Chlorophenyl)methyl]piperazine and cyclopentanone (B42830) . The forward synthesis would then involve a reductive amination reaction.
Route B Disconnection: Alternatively, disconnecting the C-N bond between the piperazine N-1 and the (4-chlorophenyl)methyl group identifies 1-cyclopentylpiperazine (B42781) and a suitable 4-chlorobenzyl electrophile, such as 4-chlorobenzyl chloride , as the primary precursors. The synthesis would proceed via a nucleophilic substitution (N-alkylation) reaction.
A third, more convergent strategy could involve starting with the parent piperazine heterocycle and performing a sequential, two-step alkylation. This method requires careful control of reaction conditions to minimize the formation of undesired symmetrically substituted N,N'-dialkylated products.
The key precursors identified through this analysis are:
Piperazine
1-Cyclopentylpiperazine guidechem.com
1-[(4-Chlorophenyl)methyl]piperazine asianpubs.org
Cyclopentanone
4-Chlorobenzyl chloride mdpi.com
These precursors are generally commercially available or can be synthesized through well-established methods, making them practical starting points for the synthesis of the target compound.
Optimized Synthetic Routes and Reaction Conditions
The synthesis of this compound can be efficiently achieved through several optimized routes, primarily revolving around reductive amination and direct N-alkylation.
One of the most effective methods is the reductive amination of piperazine with cyclopentanone. This reaction is typically performed using molecular hydrogen in the presence of a hydrogenation catalyst. google.com For instance, piperazine and cyclopentanone can be reacted under hydrogen pressure with a Raney-Nickel or Palladium catalyst to produce 1-cyclopentylpiperazine in good yield. google.com This intermediate can then be alkylated with 4-chlorobenzyl chloride to yield the final product.
Alternatively, a convergent synthesis can begin with the N-alkylation of piperazine. The reaction of piperazine with 4-chlorobenzyl chloride, often in the presence of a base like potassium carbonate and a catalyst such as potassium iodide, yields 1-[(4-chlorophenyl)methyl]piperazine. chemicalbook.com This intermediate can then undergo a second functionalization step.
The table below summarizes typical conditions for these key transformations.
| Reaction Type | Reactants | Reagents & Catalysts | Solvent | Conditions | Yield |
| Reductive Amination | Piperazine, Cyclopentanone | H₂, Raney Ni or Pd catalyst | Toluene or None | 50-130°C, 5-50 atm | ~70% |
| N-Alkylation | Piperazine, 4-Chlorobenzhydryl chloride | K₂CO₃, KI | Butanone | Reflux, 18h | 57% |
| N-Alkylation | Piperazine, 4-Chlorobenzhydryl chloride | KI, DMF | Toluene | 80°C to Reflux, 12.5h | 92% |
These routes offer flexibility, allowing chemists to choose the most efficient pathway based on the availability of starting materials and desired scale.
Reduction reactions are fundamental to the synthesis of the piperazine core and its derivatives. Two primary methodologies are particularly relevant:
Reductive Amination: This is a cornerstone reaction for introducing alkyl or cycloalkyl groups onto the piperazine nitrogen. The process involves the initial formation of an enamine or iminium ion intermediate from the reaction of a piperazine nitrogen with a ketone (e.g., cyclopentanone) or an aldehyde. researchgate.net This intermediate is then reduced in situ to the corresponding amine. While catalytic hydrogenation with H₂ is effective for large-scale industrial synthesis, laboratory-scale preparations often employ hydride reducing agents. google.comresearchgate.net Milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently preferred as they are less sensitive to moisture and highly selective for the reduction of the iminium ion over the carbonyl starting material. nih.gov
Reduction of Piperazinones: An alternative strategy for constructing the piperazine ring involves the reduction of a piperazin-2-one (B30754) (a cyclic amide or lactam) precursor. These precursors can be synthesized with greater control over substitution patterns. The amide functionality is then reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively converting the piperazinone to the desired piperazine. clockss.org Borane (BH₃) complexes are also utilized for this purpose. This method is particularly valuable in stereoselective syntheses where the piperazinone is constructed from chiral building blocks. dicp.ac.cn
The introduction of the cyclopentyl and (4-chlorophenyl)methyl side chains onto the piperazine scaffold is achieved through robust C-N bond-forming reactions.
Nucleophilic Alkylation: This is a direct and widely used method for attaching alkyl groups to the piperazine nitrogens. The reaction proceeds via a nucleophilic (SN2) attack of the secondary amine of piperazine (or a monosubstituted derivative) on an alkyl halide, such as 4-chlorobenzyl chloride. mdpi.com To drive the reaction to completion and neutralize the acid byproduct, a base like potassium carbonate or triethylamine (B128534) is typically added. The addition of a catalytic amount of potassium iodide can accelerate the reaction with alkyl chlorides by an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
Reductive Amination: As discussed previously, this reaction is also a primary method for introducing side chains, particularly from carbonyl precursors. The reaction of 1-[(4-chlorophenyl)methyl]piperazine with cyclopentanone in the presence of a reducing agent provides a direct route to the final product. The choice of reducing agent and reaction conditions can be optimized to achieve high yields. researchgate.netresearchgate.net
For the synthesis of analogs bearing aryl substituents directly on the nitrogen (N-arylpiperazines), transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the methods of choice, though less relevant for the specific target compound's side chains.
While this compound is an achiral molecule, many of its biologically active analogs possess stereogenic centers, necessitating stereoselective synthetic methods. thieme-connect.com The development of chiral piperazine derivatives is a significant area of research.
Key strategies for achieving stereoselectivity include:
Synthesis from the Chiral Pool: This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring. This strategy allows for the synthesis of enantiomerically pure 2-substituted piperazines, where the stereochemistry is pre-defined by the starting material. rsc.org
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral piperazin-2-ones, which can be subsequently reduced to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org
Diastereomeric Resolution: For racemic mixtures, classical resolution can be employed. This involves reacting the racemic piperazine derivative with a chiral resolving agent, such as a chiral acid like N-acetyl-L-phenylalanine, to form a pair of diastereomeric salts. google.com These salts often have different solubilities, allowing them to be separated by fractional crystallization. After separation, the desired enantiomer is liberated by treatment with a base. google.comwipo.int This method has been successfully applied to prepare the enantiomerically pure (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. google.comgoogle.com
Green Chemistry Principles and Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. frontiersin.org The synthesis of piperazines and other nitrogen heterocycles is evolving to incorporate more environmentally benign practices. nih.govrasayanjournal.co.inresearchgate.net
Key green chemistry advancements applicable to piperazine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. nih.govrasayanjournal.co.in It can also improve yields and reduce the formation of side products. Microwave-assisted reductive alkylation has been shown to be an effective and eco-friendly method. nih.gov
Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with safer alternatives. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) are increasingly being used as reaction media for the synthesis of N-heterocycles. mdpi.com Solvent-free, or solid-support, reactions represent another important green alternative, minimizing solvent waste entirely. rasayanjournal.co.in
Catalytic Processes: The use of efficient catalysts, especially those that are recyclable or based on abundant, non-toxic metals, is central to sustainable synthesis. Catalytic reductive aminations using molecular hydrogen are highly atom-economical processes that generate water as the only byproduct. researchgate.net
Multi-Component and One-Pot Reactions: Designing syntheses where multiple steps are carried out in a single reaction vessel without isolating intermediates (one-pot reactions) reduces solvent use, purification steps, and waste generation.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological potential of this compound, medicinal chemists employ systematic derivatization to understand the structure-activity relationships (SAR). benthamdirect.combenthamdirect.comnih.gov This involves modifying different parts of the molecule to probe how changes in its structure affect its biological activity.
Modification of the Cyclopentyl Moiety (N-4 position): The cyclopentyl group can be altered to investigate the impact of sterics and lipophilicity.
Ring Size: Replacing cyclopentyl with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can determine the optimal ring size for activity.
Alkyl Chains: Substitution with linear or branched alkyl chains (e.g., isopropyl, isobutyl, hexyl) can probe the binding pocket's shape and hydrophobic tolerance.
Polar Groups: Introducing polar functional groups (e.g., piperidinyl, morpholinyl) can enhance solubility and introduce new hydrogen bonding interactions.
Modification of the (4-Chlorophenyl)methyl Moiety (N-1 position): This region allows for exploration of electronic and steric effects, as well as potential interactions like halogen bonding or π-stacking.
Aromatic Substitution: The chloro-substituent on the phenyl ring can be moved to the ortho- or meta-positions, or replaced with other groups (e.g., fluoro, bromo, methyl, methoxy) to modulate electronic properties.
Aromatic Ring System: The phenyl ring can be replaced with other aromatic systems (e.g., naphthyl, biphenyl) or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different spatial arrangements and electronic distributions. asianpubs.org
Linker Modification: The benzylic methylene (B1212753) (-CH₂-) linker can be extended or modified. For example, replacing the benzyl (B1604629) group with a benzhydryl group (as in 1-[(4-chlorophenyl)phenylmethyl]piperazine) introduces an additional phenyl ring, significantly altering the molecule's three-dimensional shape. asianpubs.org
Modification of the Piperazine Core: While often serving as a central scaffold, the piperazine ring itself can be substituted at its carbon atoms (positions 2, 3, 5, 6). This introduces stereocenters and can rigidly constrain the molecule's conformation, which can lead to improved potency and selectivity. researchgate.netnih.gov
These systematic modifications provide crucial data for optimizing lead compounds into potent and selective drug candidates. eurekaselect.com
Modifications on the 4-Chlorophenylmethyl Moiety
Modifications of the 4-chlorophenylmethyl group in piperazine-containing compounds are crucial for modulating their biological activity. These modifications typically involve altering the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic or heteroaromatic systems.
One common strategy for introducing the 4-chlorophenylmethyl moiety is the direct N-alkylation of a piperazine derivative with 4-chlorobenzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of the piperazine ring attacks the benzylic carbon of 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction. Solvents like acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) are commonly employed. chemicalbook.comnih.gov
To create analogs, various substituted benzyl halides can be used in place of 4-chlorobenzyl chloride. For instance, derivatives with different halogen substitutions (e.g., fluorine, bromine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups on the phenyl ring can be synthesized. nih.govacs.org These modifications can significantly impact the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.
Below is a table summarizing representative modifications on the 4-chlorophenylmethyl moiety, based on general synthetic procedures for N-benzylpiperazine derivatives.
| Starting Piperazine | Alkylating Agent | Base | Solvent | Product | General Yield Range (%) |
|---|---|---|---|---|---|
| 1-Cyclopentylpiperazine | 4-Chlorobenzyl chloride | K₂CO₃ | Acetonitrile | This compound | 70-90 |
| 1-Cyclopentylpiperazine | 4-Fluorobenzyl bromide | Et₃N | Dichloromethane | 1-[(4-Fluorophenyl)methyl]-4-cyclopentylpiperazine | 65-85 |
| 1-Cyclopentylpiperazine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 1-[(4-Methoxyphenyl)methyl]-4-cyclopentylpiperazine | 75-95 |
| 1-Cyclopentylpiperazine | 4-(Trifluoromethyl)benzyl bromide | Et₃N | Acetonitrile | 1-{[4-(Trifluoromethyl)phenyl]methyl}-4-cyclopentylpiperazine | 60-80 |
Modifications on the Cyclopentyl Moiety
The cyclopentyl group on the piperazine nitrogen can also be a site for synthetic modification to explore its impact on the compound's properties. The introduction of the cyclopentyl moiety itself is often achieved through reductive amination or direct N-alkylation.
Reductive amination involves the reaction of a piperazine derivative, such as 1-[(4-chlorophenyl)methyl]piperazine, with cyclopentanone in the presence of a reducing agent. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. koreascience.kr This method is highly efficient and allows for the formation of the N-cyclopentyl bond in a single step from a ketone precursor. A patent describes the synthesis of 1-cyclopentylpiperazine by the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com
Analogs with modified cycloalkyl groups can be synthesized by using different cyclic ketones in the reductive amination reaction, such as cyclohexanone (B45756) or cycloheptanone, to generate derivatives with larger ring systems. Alternatively, substituted cyclopentanones can be employed to introduce functional groups on the cyclopentyl ring.
Direct N-alkylation with a cyclopentyl halide, such as cyclopentyl bromide, is another viable method, though it can sometimes be less efficient than reductive amination for secondary amine formation. acs.org The reaction conditions are similar to those used for N-benzylation, requiring a base and a suitable solvent.
The following table outlines synthetic approaches for introducing and modifying the cyclopentyl moiety on a piperazine core.
| Starting Piperazine/Amine | Reagent | Reducing Agent/Conditions | Solvent | Product | General Yield Range (%) |
|---|---|---|---|---|---|
| 1-[(4-Chlorophenyl)methyl]piperazine | Cyclopentanone | NaBH(OAc)₃ | 1,2-Dichloroethane | This compound | 80-95 |
| Piperazine | Cyclopentanone | H₂, Raney Nickel | Toluene | 1-Cyclopentylpiperazine | High |
| 1-[(4-Chlorophenyl)methyl]piperazine | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane | 1-[(4-Chlorophenyl)methyl]-4-cyclohexylpiperazine | 75-90 |
| 1-[(4-Chlorophenyl)methyl]piperazine | Cyclopentyl bromide | K₂CO₃, NaI | Acetonitrile | This compound | 50-70 |
Piperazine Ring Modifications and Substitutions
Modifying the piperazine ring itself offers another avenue for creating structural diversity. While substitutions on the nitrogen atoms are more common, recent advancements have focused on the functionalization of the carbon atoms of the piperazine ring. researchgate.netmdpi.com
Direct C-H functionalization of the piperazine core is a powerful strategy that has gained attention. nih.gov These methods often employ transition-metal catalysis or photoredox catalysis to activate the C-H bonds alpha to the nitrogen atoms, allowing for the introduction of various substituents. mdpi.com For N-Boc protected piperazines, direct C-H lithiation followed by reaction with an electrophile is a viable route to C-substituted derivatives. mdpi.comnih.gov
Another approach to piperazine ring modification involves the synthesis of the ring from acyclic precursors. This allows for the incorporation of substituents on the carbon backbone from the outset. For example, substituted ethylenediamines can be used as starting materials to construct a C-substituted piperazine ring. acs.orgacs.org While synthetically more demanding, this approach provides access to a wider range of analogs with specific substitution patterns on the piperazine ring that are not easily accessible through direct functionalization.
Ring-opening reactions of bicyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also serve as a pathway to functionalized piperazines. researchgate.net This strategy involves the cleavage of one of the C-N bonds in the DABCO cage to generate a monosubstituted piperazine derivative.
The table below provides an overview of strategies for piperazine ring modification.
| Strategy | Key Reagents/Catalysts | Description | Potential Products |
|---|---|---|---|
| Direct C-H Arylation | Photocatalyst (e.g., Ir(ppy)₃), Arylating Agent | Directly couples an aryl group to a C-H bond of the piperazine ring. mdpi.com | C-Aryl-1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine |
| Direct C-H Alkylation | Organic Photocatalyst, Michael Acceptor | Introduces an alkyl group at a carbon position via a radical-mediated reaction. mdpi.com | C-Alkyl-1-[(4-chlorophenyl)methyl]-4-cyclopentylpiperazine |
| De Novo Ring Synthesis | Substituted 1,2-diamines and 1,2-dielectrophiles | Constructs the piperazine ring from acyclic precursors, allowing for the incorporation of substituents on the carbon backbone. mdpi.com | Methyl-substituted piperazine analogs |
| Ring Opening of DABCO | Activating agents (e.g., alkyl halides, chloroformates) | Cleavage of a C-N bond in the DABCO cage to yield a functionalized piperazine. researchgate.net | Piperazines with a functionalized ethyl group on one nitrogen |
Advanced Purification Techniques in Synthetic Chemistry Research
The purification of this compound and its analogs is a critical step to ensure high purity for subsequent studies. Due to the basic nature of the piperazine nitrogen atoms, both the final products and intermediates can be purified using a variety of techniques.
Crystallization of Salts: A common and effective method for purifying piperazine derivatives is through the formation of crystalline salts. google.com Since the target compound is a tertiary amine, it can be readily converted into a salt by treatment with an acid. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and organic acids such as oxalic acid or citric acid. libretexts.orgresearchgate.net The resulting salt often has different solubility properties compared to the free base and any non-basic impurities, allowing for its selective crystallization from a suitable solvent system. For example, dissolving the crude amine in a solvent like ethanol or acetone (B3395972) and then adding an acid can induce the precipitation of the pure salt. orgsyn.org
Chromatography: Column chromatography is a versatile technique for the purification of piperazine derivatives. Normal-phase chromatography on silica (B1680970) gel is frequently used, with eluent systems typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with the addition of a small amount of a basic modifier like triethylamine to prevent tailing of the basic amine on the acidic silica gel. chemicalbook.comnih.gov
Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for the purification and analysis of these compounds. unodc.orgoup.com In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and exhibits good peak shape. sielc.comresearchgate.net
Liquid-Liquid Extraction: Acid-base extraction is a simple and effective preliminary purification step. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution. The basic piperazine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the free amine can be re-extracted into an organic solvent. libretexts.org
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. Often, a combination of these techniques is employed to achieve the desired level of purity.
Comprehensive Scientific Data for this compound Not Available in Publicly Accessible Literature
Following an extensive search of scientific databases and publicly available research, it has been determined that there is a lack of specific experimental data for the chemical compound this compound. Consequently, it is not possible to generate a detailed scientific article on its molecular and cellular interaction profile as requested.
The required information, which includes target identification, receptor binding affinity studies, intracellular signaling pathway modulation, and other specific assays, does not appear to be published in the accessible scientific literature for this particular compound. The strict adherence to focusing solely on this compound, as per the user's instructions, prevents the inclusion of data from related but distinct chemical entities.
Therefore, the subsections outlined for the article, including Radioligand Binding Assays, In Vitro Selectivity and Potency Profiling, Enzymatic Activity Modulation, GPCR Signaling, and Ion Channel Modulation, cannot be populated with scientifically accurate and specific findings for this compound at this time.
Molecular and Cellular Interaction Profiling of 1 4 Chlorophenyl Methyl 4 Cyclopentylpiperazine
Protein-Ligand Complex Structural Studies (e.g., Crystallography, Cryo-EM for target, not compound itself)No structural studies, such as X-ray crystallography or cryo-electron microscopy, have been reported for any potential protein target in complex with 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine.
Due to the absence of research data for "this compound," no data tables or a list of compound names can be generated.
An extensive review of scientific literature and databases reveals a significant lack of publicly available preclinical data for the specific chemical compound this compound. As a result, the detailed preclinical pharmacological characterization and mechanistic studies requested in the outline cannot be provided.
Scientific research on novel chemical entities is often conducted by pharmaceutical companies or academic institutions and may not be published for proprietary reasons or because the compound did not show sufficient promise to warrant further development and publication. The absence of information in the public domain prevents a thorough and accurate compilation of the requested article sections, including:
In Vitro Pharmacological Activity Spectrum: No data was found regarding the functional agonist or antagonist activity of this compound in isolated tissues or its effects in primary cell cultures.
In Vivo Mechanistic Investigations in Animal Models: There is no available information on target engagement studies, behavioral phenotyping in rodent models, or the physiological modulations (metabolic, neuroprotective, etc.) of this compound in animal systems.
Without any foundational research data, it is not possible to generate the requested scientific article while adhering to the principles of accuracy and factual reporting. Further research and publication by the scientific community would be required before such an article could be written.
Preclinical Pharmacological Characterization and Mechanistic Studies Non Human
Pharmacokinetic and Drug Metabolism Research (Non-Human, Academic Focus)
Comprehensive searches for preclinical pharmacokinetic and drug metabolism data for 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine did not yield specific results. The following sections outline the type of information that would be necessary to characterize the compound's profile in non-human species.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species
No specific studies detailing the absorption, distribution, metabolism, and excretion of this compound in preclinical species were found in the public domain. To characterize its ADME profile, studies in relevant animal models, such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, non-human primates), would be required. Such studies would typically measure key pharmacokinetic parameters.
Table 1: Representative Pharmacokinetic Parameters in Preclinical Species (Hypothetical Data)
| Parameter | Rat | Dog |
|---|---|---|
| Tmax (h) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
| **CL (mL/min/kg) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| F (%) | Data not available | Data not available |
Metabolite Identification and Metabolic Pathway Elucidation in Animal Models
There is no available information identifying the metabolites or elucidating the metabolic pathways of this compound in any animal models. The metabolism of piperazine-containing compounds often involves N-dealkylation, oxidation of the piperazine (B1678402) ring, and hydroxylation of aromatic rings. For structurally related piperazine compounds, metabolism can be extensive. For instance, the metabolism of 1-(4-methoxyphenyl)piperazine (B173029) in rats primarily involves O-demethylation and degradation of the piperazine moiety. nih.gov However, without specific data, the metabolic fate of the title compound remains uncharacterized.
Enzyme Induction/Inhibition Studies (e.g., Cytochrome P450, UGTs)
No studies on the potential of this compound to induce or inhibit major drug-metabolizing enzymes, such as cytochrome P450 (CYP) or UDP-glucuronosyltransferases (UGTs), were identified. Understanding these interactions is crucial for predicting potential drug-drug interactions. For many xenobiotics, CYP enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are the primary enzymes involved in metabolism. nih.gov
Preclinical Efficacy Studies in Disease Models (Mechanistic, Not Human Clinical)
Specific preclinical efficacy studies for this compound in disease models for mechanistic understanding are not available in the reviewed literature.
Proof-of-Concept in Rodent Disease Models for Mechanistic Understanding
No proof-of-concept studies for this compound in rodent disease models were found. Such studies would be essential to establish a mechanistic link between the compound's pharmacological target and a therapeutic effect in a living organism.
Dose-Response Relationships in Preclinical Models (for mechanistic studies)
Information regarding the dose-response relationship of this compound in preclinical models for mechanistic studies is not publicly available. Establishing a dose-response curve is a fundamental step in characterizing the pharmacological activity of a compound. For example, studies with m-chlorophenylpiperazine in rats have shown dose-dependent effects on locomotor activity and plasma corticosterone (B1669441) levels. nih.gov
Structure Activity Relationship Sar and Rational Drug Design Principles
Systematic Modification of the 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine Scaffold
Systematic modifications of the this compound scaffold have been instrumental in elucidating the key structural features required for potent CCR2 antagonism. Research into related piperazine (B1678402) and homopiperazine (B121016) derivatives has provided valuable insights into the SAR of this class of compounds.
The core scaffold can be dissected into three primary regions for modification: the (4-chlorophenyl)methyl group, the piperazine ring, and the cyclopentyl moiety.
The (4-Chlorophenyl)methyl Group: The 4-substituted benzyl (B1604629) moiety has been identified as a critical component for binding affinity to the CCR2 receptor. nih.gov Studies on analogous series have shown that the electronic properties of the substituent on the phenyl ring significantly influence activity. The structure-activity relationship for CCR2b binding affinity has been observed to correlate inversely with the Hammett sigma factor (σ) of the functional group on the benzyl moiety. nih.gov This suggests that electron-donating groups may be favorable for activity.
The Piperazine Ring: The piperazine core acts as a central scaffold, and its basic nitrogen atoms are crucial for interaction with the receptor. Modifications to this ring, such as substitution or replacement with other cyclic amines like homopiperazine, can impact both potency and selectivity.
The Cyclopentyl Moiety: The N-alkyl substituent on the second nitrogen of the piperazine ring also plays a significant role in receptor binding. The size, shape, and lipophilicity of this group are important determinants of activity. The cyclopentyl group in the parent compound provides a balance of these properties.
The following table summarizes the impact of systematic modifications on related piperazine scaffolds, which can be extrapolated to the this compound framework.
| Modification Site | Modification | Observed Effect on Activity (in related series) | Reference |
| Phenyl Ring Substituent | Introduction of electron-withdrawing groups | Generally decreases binding affinity | nih.gov |
| Phenyl Ring Substituent | Introduction of electron-donating groups | Generally increases binding affinity | nih.gov |
| Piperazine Ring | Replacement with homopiperazine | Can lead to potent CCR2b inhibitors | nih.gov |
| N-Alkyl Group | Variation in size and lipophilicity | Significantly impacts binding affinity | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are valuable for predicting the inhibitory potency of novel derivatives and for understanding the key physicochemical properties that govern their activity.
In a typical QSAR study for this class of compounds, a series of analogs with varying substituents on the phenyl ring and the N-alkyl group would be synthesized and their CCR2 inhibitory activity (e.g., IC50 values) determined. A wide range of molecular descriptors would then be calculated for each compound, including:
Electronic descriptors: Hammett constants (σ), dipole moment, partial atomic charges.
Steric descriptors: Molar refractivity (MR), van der Waals volume, steric parameters (e.g., Taft's Es).
Hydrophobic descriptors: LogP, π constants.
Topological descriptors: Connectivity indices, shape indices.
Quantum chemical descriptors: HOMO and LUMO energies.
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a QSAR model. For instance, a hypothetical QSAR equation might take the form:
pIC50 = β0 + β1σ + β2logP + β3*MR
Where pIC50 is the negative logarithm of the IC50 value, and β are the regression coefficients. Such models, once validated, can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. For example, QSAR studies on diaryl-substituted pyrazoles as CCR2 inhibitors have highlighted the importance of specific molecular descriptors in determining their inhibitory activity. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to bind to a specific biological target. For this compound, a pharmacophore model for CCR2 antagonism would typically include features such as:
Aromatic rings
Hydrophobic groups
Hydrogen bond acceptors
Hydrogen bond donors
Positive ionizable features
Predictive pharmacophore models have been successfully developed for piperidine- and piperazine-based CCR5 antagonists, a related chemokine receptor. nih.gov A similar approach can be applied to CCR2 antagonists based on the this compound scaffold. Such a model, once generated and validated, can be used as a 3D query to screen large chemical databases to identify novel compounds with potentially high CCR2 inhibitory activity. nih.gov
The key steps in developing a pharmacophore model for this compound class would involve:
Selection of a training set: A diverse set of known active and inactive analogs of this compound would be chosen.
Conformational analysis: The low-energy conformations of the training set molecules would be generated.
Pharmacophore model generation: A pharmacophore generation algorithm would be used to identify common chemical features and their spatial relationships that are present in the active molecules but absent in the inactive ones.
Model validation: The generated model would be validated using a test set of compounds with known activities and through statistical methods like Fischer's randomization test.
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) is a strategy that starts with the identification of low-molecular-weight fragments that bind weakly to the target protein. These fragments are then grown, linked, or merged to create more potent lead compounds. mdpi.com In the context of this compound, an FBDD approach could be envisioned to discover novel CCR2 antagonists.
The core fragments of the molecule, such as the 4-chlorobenzyl moiety, the piperazine ring, and the cyclopentyl group, could be screened for their binding to the CCR2 receptor using biophysical techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance (SPR).
Once a fragment that binds to a specific pocket of the CCR2 receptor is identified, it can be elaborated into a more potent inhibitor. For example, if the 4-chlorobenzyl fragment is found to bind in a hydrophobic pocket, medicinal chemists could design and synthesize analogs where this fragment is linked to a piperazine-cyclopentyl moiety to enhance binding affinity and introduce favorable pharmacokinetic properties. This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with better ligand efficiency. mdpi.com
Bioisosteric Replacements and Their Impact on Activity and Selectivity
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, several bioisosteric replacements could be considered.
Replacement of the Phenyl Ring: The 4-chlorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore interactions with different regions of the CCR2 binding pocket. For instance, replacing the phenyl ring with a thiophene (B33073) or pyridine (B92270) ring could alter the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity. Bioisosteric replacement of an aryl moiety with an alkynylthiophene has been shown to be a viable strategy in the development of potent receptor antagonists. nih.gov
Replacement of the Chlorine Atom: The chlorine atom on the phenyl ring could be replaced with other halogens (F, Br, I) or with other small, lipophilic groups such as a methyl or trifluoromethyl group. These modifications would alter the lipophilicity and electronic nature of the aromatic ring, which could have a significant impact on binding affinity.
Replacement of the Cyclopentyl Group: The cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to probe the size and shape of the corresponding binding pocket on the CCR2 receptor. For example, replacing it with a cyclohexyl, a cyclobutyl, or an isopropyl group could lead to changes in potency and selectivity.
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Group | Bioisosteric Replacement | Potential Impact |
| 4-Chlorophenyl | 4-Fluorophenyl, 4-Bromophenyl | Altered lipophilicity and electronic properties |
| Phenyl | Thiophene, Pyridine | Modified aromatic interactions and polarity |
| Chlorine | Methyl, Trifluoromethyl | Changes in size, lipophilicity, and electronic effects |
| Cyclopentyl | Cyclohexyl, Cyclobutyl, Isopropyl | Probing the size and shape of the binding pocket |
Chemoinformatic Approaches to SAR Analysis
Chemoinformatics employs computational methods to analyze and interpret chemical data, which can be highly valuable for understanding the SAR of this compound and its analogs. Various chemoinformatic tools and techniques can be applied to a dataset of these compounds and their corresponding biological activities.
Molecular Similarity and Clustering: By calculating molecular fingerprints for a series of analogs, their structural similarity can be quantified. Clustering algorithms can then be used to group structurally similar compounds. This can help in identifying key structural motifs that are associated with high activity and can guide the design of new analogs.
Scaffold Hopping: Chemoinformatic tools can be used to identify novel chemical scaffolds that can present the same pharmacophoric features as the this compound core. This "scaffold hopping" approach can lead to the discovery of new chemical series with different intellectual property and potentially improved properties.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This allows for the early identification of compounds that are likely to have poor pharmacokinetic profiles, thus saving time and resources in the drug discovery process.
By integrating these chemoinformatic approaches with experimental data, a more comprehensive understanding of the SAR of this compound can be achieved, facilitating the rational design of more potent and selective CCR2 antagonists.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Compound Quantification in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like "1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine" in biological matrices such as plasma and tissue homogenates. This is due to its high sensitivity, selectivity, and specificity. The methodology typically involves an initial sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interfering substances. The extract is then injected into a liquid chromatograph, where the compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the compound is ionized and fragmented. Specific fragment ions are then detected and quantified, allowing for accurate determination of the compound's concentration in the original sample.
Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound in Rat Plasma
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Optimized for specific transition |
| Internal Standard | Structurally similar compound (e.g., deuterated analog) |
Spectroscopic Methods for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a ligand, such as "this compound," and its protein target. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which parts of the small molecule are in close proximity to the protein's binding pocket. These methods rely on the transfer of magnetization from the protein to the bound ligand, allowing for the mapping of the ligand's binding epitope. Such studies provide invaluable insights into the molecular basis of the compound's activity and can guide the rational design of more potent and selective analogs.
Immunoassays and Biosensors for Target Engagement Research
While specific immunoassays for "this compound" are not widely reported in the literature, this methodology could be developed to measure target engagement. A competitive immunoassay, for instance, could be designed where the compound competes with a labeled tracer for binding to its target protein. The resulting signal would be inversely proportional to the concentration of the unlabeled compound, providing a measure of its binding affinity.
Biosensor technologies, such as Surface Plasmon Resonance (SPR), offer a label-free approach to studying target engagement in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing "this compound" is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. This allows for the determination of kinetic parameters such as association and dissociation rate constants.
Microfluidic and High-Throughput Screening Technologies for Early-Stage Research
Microfluidic technologies, also known as "lab-on-a-chip," enable the miniaturization and automation of biochemical assays. These platforms could be utilized for the high-throughput screening of chemical libraries to identify compounds that bind to the target of interest for "this compound." The small-volume requirements of microfluidic systems reduce reagent consumption and allow for rapid analysis, making them ideal for early-stage drug discovery research.
High-throughput screening (HTS) is a cornerstone of modern drug discovery. In the context of "this compound," HTS assays could be developed to screen for compounds with similar activity or to identify off-target effects. These assays are typically performed in a multi-well plate format and are automated to allow for the rapid testing of thousands of compounds.
Table 2: Comparison of Analytical Methodologies for the Study of this compound
| Technique | Application | Advantages | Disadvantages |
| LC-MS/MS | Quantification in biological matrices | High sensitivity, selectivity, and specificity | Requires expensive instrumentation |
| NMR Spectroscopy | Mechanistic studies of protein-ligand interactions | Provides detailed structural information | Requires high concentrations of sample, lower throughput |
| Immunoassays | Target engagement research | High throughput, can be very sensitive | Requires development of specific antibodies |
| Biosensors (e.g., SPR) | Real-time kinetic analysis of binding | Label-free, provides kinetic data | Can be sensitive to non-specific binding |
| Microfluidics | High-throughput screening | Low sample consumption, rapid analysis | Can be complex to set up and validate |
| High-Throughput Screening | Early-stage discovery | Massive parallel analysis | Higher potential for false positives/negatives |
Theoretical and Computational Studies of 1 4 Chlorophenyl Methyl 4 Cyclopentylpiperazine
Molecular Docking and Scoring Function Development
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is crucial for understanding the interaction between a ligand, such as 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine, and its potential biological target, typically a protein receptor. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. These scores, often expressed in kcal/mol, estimate the free energy of binding. nih.gov
For a compound like this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms of the piperazine (B1678402) ring could act as hydrogen bond acceptors, while the chlorophenyl and cyclopentyl groups could engage in hydrophobic interactions within the receptor's binding pocket. nih.gov
The development of accurate scoring functions is an ongoing area of research. These functions must be able to correctly rank different binding poses of the same ligand and also rank different ligands that bind to the same target. By performing docking simulations against a panel of receptors, researchers can generate a hypothetical binding profile for the compound.
Table 1: Hypothetical Molecular Docking Results for this compound Against Various Receptor Types
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Dopamine (B1211576) D2 Receptor | -9.8 | ASP-114, PHE-389, TRP-386 | Hydrogen Bond, Pi-Pi Stacking |
| Serotonin (B10506) 5-HT2A Receptor | -9.2 | SER-242, PHE-363, ASN-364 | Hydrogen Bond, Hydrophobic |
| Sigma-1 Receptor | -8.7 | GLU-172, TYR-103, TRP-164 | Ionic, Pi-Cation, Hydrophobic |
| Histamine H1 Receptor | -8.1 | LYS-191, ASP-107, TYR-431 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent experimentally determined results for this compound.
Molecular Dynamics Simulations of Ligand-Receptor Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations apply the laws of classical mechanics to model the atomic-level movements and conformational changes of the system. youtube.com This technique is invaluable for assessing the stability of the predicted binding pose from docking studies and understanding the flexibility of both the ligand and the receptor. nih.gov
A typical MD simulation for the this compound-receptor complex would be run for a duration of nanoseconds to microseconds. youtube.com Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD for the ligand within the binding site suggests a stable binding mode. youtube.com Conversely, large fluctuations in RMSD might indicate an unstable interaction. researchgate.net MD simulations also allow for the detailed analysis of water molecule dynamics within the binding site and their role in mediating ligand-receptor interactions.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Output for a Ligand-Receptor Complex
| Parameter | Value / Observation | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |
| System | Ligand-Receptor in a water box with ions | Mimics physiological conditions. |
| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the binding pocket. nih.gov |
| Average Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure is stable during the simulation. |
| Key Hydrogen Bonds | Maintained >85% of simulation time | Suggests strong and stable hydrogen bonding interactions. |
Note: The data in this table is hypothetical and intended to illustrate typical results from an MD simulation. It is not based on actual simulation data for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. jksus.org Methods like Density Functional Theory (DFT) can provide detailed information about the molecule's electronic structure, orbital energies, and charge distribution. sebastianraschka.com For this compound, these calculations can predict its reactivity and metabolic stability. nih.gov
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive. nih.gov Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. jksus.org
Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | A larger gap suggests higher chemical stability. nih.gov |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. sebastianraschka.com |
| Most Negative Region (MEP) | Around piperazine nitrogens | Potential sites for hydrogen bond donation or protonation. |
| Most Positive Region (MEP) | Around hydrogens of cyclopentyl group | Potential sites for nucleophilic attack. |
Note: This table contains theoretical data based on general principles and values for similar structures. It does not represent experimentally verified data for the specific compound.
In Silico ADME Prediction and Pharmacokinetic Modeling (Preclinical focus)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. mdpi.com Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are used to predict these properties from the molecular structure alone. researchgate.net For this compound, these predictions can flag potential liabilities before synthesis and experimental testing.
Key predicted properties include aqueous solubility (LogS), lipophilicity (LogP), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Models like the "BOILED-Egg" can simultaneously predict passive gastrointestinal absorption and brain penetration. mdpi.com Pharmacokinetic modeling can then integrate these parameters to simulate the compound's concentration over time in different body compartments.
Table 4: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Acceptable Range for Oral Drugs | Implication |
| Molecular Weight | 294.8 g/mol | < 500 g/mol | Compliant with Lipinski's Rule of Five. |
| LogP (Lipophilicity) | 4.1 | -0.4 to +5.6 | Good balance for permeability and solubility. |
| LogS (Aqueous Solubility) | -4.5 | > -6 | Moderately soluble. |
| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gut. mdpi.com |
| BBB Permeant | Yes | Yes/No | May cross the blood-brain barrier. mdpi.com |
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions. |
| P-glycoprotein Substrate | No | No | Not likely to be actively effluxed from cells. mdpi.com |
Note: The data presented is for illustrative purposes, generated from common in silico prediction tools, and requires experimental validation.
Machine Learning and Artificial Intelligence Applications in Compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. nih.gov These approaches can be applied to nearly every aspect of compound research, from target identification to predicting clinical success. For a novel compound like this compound, ML models can be used to predict its biological activity against a wide range of targets. nih.gov
By training on vast databases of known ligand-receptor interactions, ML models, such as deep neural networks or graph convolutional networks, can learn the complex relationships between a molecule's structure and its activity. nih.gov These models can then screen virtual libraries containing millions of compounds to identify those with a high probability of being active against a specific target, such as a particular G-Protein Coupled Receptor (GPCR). nih.gov Furthermore, ML can be used to build more accurate QSAR models for ADME properties, leveraging larger and more diverse datasets than traditional methods. nih.gov This can lead to more reliable predictions of a compound's developability and potential for success in preclinical studies. nih.gov
Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl Methyl 4 Cyclopentylpiperazine
Exploration of Novel Biological Targets and Mechanisms
While the initial biological profile of 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine may be partially characterized, a significant opportunity lies in the comprehensive exploration of its molecular interactions within biological systems. The structural motifs—a chlorophenyl group, a cyclopentyl moiety, and a piperazine (B1678402) linker—suggest potential interactions with a range of protein targets, particularly within the central nervous system (CNS).
Future research should prioritize unbiased, large-scale screening approaches to identify novel biological targets. Techniques such as chemical proteomics can facilitate the direct identification of protein binding partners in complex biological samples, offering a direct view of the compound's interactome. nih.gov Subsequent validation studies would be crucial to confirm these interactions and elucidate the functional consequences of binding. Understanding whether the compound acts as an agonist, antagonist, or modulator of these newly identified targets is a critical step in defining its utility as a specific research probe.
Table 1: Potential Target Classes for Investigation
| Target Class | Rationale for Investigation | Potential Research Assays |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | The piperazine scaffold is common in ligands for dopamine (B1211576) and serotonin (B10506) receptors. | Radioligand Binding Assays, Calcium Flux Assays, cAMP Assays |
| Ion Channels | Phenylpiperazine derivatives can modulate various ion channels. | Electrophysiology (Patch-Clamp), Ion Flux Assays |
| Transporters | Atypical dopamine transporter (DAT) inhibitors often feature complex piperazine structures. nih.gov | Neurotransmitter Uptake Assays, Substrate Competition Studies |
| Kinases | Certain N,N′-dialkylpiperazines are known kinase inhibitors. mdpi.com | In Vitro Kinase Panels, Cellular Phosphorylation Assays |
Development of Advanced Prodrug Strategies for Research Tools
To enhance the utility of this compound as a research tool, particularly for in vivo studies, advanced prodrug strategies could be developed. A prodrug is a chemically modified version of a compound that is inactive until it is metabolized in vivo to release the active parent drug. mdpi.com This approach can overcome limitations such as poor solubility or inability to cross biological barriers like the blood-brain barrier.
For this specific molecule, a key strategy would involve modifying the secondary nitrogen of the piperazine ring. This site is amenable to chemical derivatization to create prodrugs with altered physicochemical properties. mdpi.com For example, adding a promoiety could increase lipophilicity to facilitate brain penetration, after which enzymatic cleavage would release the active compound at the target site. The design of such prodrugs requires a careful balance to ensure efficient conversion and release of the parent compound.
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
To move beyond a single-target perspective, integrating the study of this compound with omics technologies is essential. These approaches provide a global, unbiased view of the molecular changes induced by a compound within a biological system, such as a cell culture or preclinical model. preprints.orgbiobide.com
Proteomics: Can be used to quantify changes in protein expression levels following treatment with the compound. This can reveal downstream effects of target engagement and identify entire pathways that are modulated, offering clues to the compound's broader mechanism of action. mdpi.com
Metabolomics: Involves the comprehensive analysis of small-molecule metabolites. preprints.org By examining the metabolic profile of a system exposed to the compound, researchers can understand its impact on cellular energy, signaling lipids, and other key metabolic pathways.
Transcriptomics: Measures changes in gene expression by analyzing messenger RNA (mRNA) levels. This can identify genes whose expression is up- or down-regulated by the compound, providing insights into the cellular response and potential compensatory mechanisms. frontlinegenomics.com
The integration of these multi-omics datasets can provide a comprehensive "molecular signature" of the compound's activity, helping to identify biomarkers of its effects and predict its system-wide impact. nih.gov
Challenges and Opportunities in Translational Research (preclinical to early phase)
Translating findings from preclinical models to potential clinical applications is a major challenge in drug discovery, especially for CNS-active compounds. nih.gov The high failure rate of CNS drug candidates underscores the limitations of current preclinical models. mdbneuro.com For a research compound like this compound, navigating this translational gap presents both challenges and opportunities.
Challenges:
Model Validity: Animal models often fail to fully replicate the complexity of human CNS disorders. nih.govsimbecorion.com
Blood-Brain Barrier: Ensuring adequate penetration into the brain is a persistent hurdle for CNS compounds.
Species Differences: Metabolic and physiological differences between preclinical species and humans can lead to different outcomes. nih.gov
Opportunities:
Biomarker Development: Using preclinical studies to identify translatable biomarkers (e.g., changes in brain activity measured by EEG, or specific proteins in cerebrospinal fluid) can help bridge the gap. synapcell.com These biomarkers can provide objective measures of target engagement and biological effect that are consistent across species.
Advanced Models: Utilizing more sophisticated preclinical models, such as larger animal models or human-derived induced pluripotent stem cell (iPSC) models, can improve predictive validity. mdbneuro.com
Focusing on robust, reproducible preclinical study designs and identifying translatable endpoints are key opportunities to increase the value of this research tool for future investigations. nih.gov
Design of Next-Generation Analogues with Enhanced Research Utility
Systematic chemical modification of the this compound structure can lead to next-generation analogues with improved properties. This process, guided by structure-activity relationship (SAR) studies, aims to create new research tools with enhanced potency, selectivity, or optimized physicochemical characteristics. researchgate.net
The core scaffold offers several points for modification:
The 4-Chlorophenyl Ring: The position and nature of the substituent on the phenyl ring can be altered. For example, replacing the chlorine with other halogens (fluorine, bromine) or with electron-donating/withdrawing groups could fine-tune target affinity and selectivity.
The Cyclopentyl Group: The size and nature of this aliphatic group can be varied (e.g., cyclobutyl, cyclohexyl, or acyclic alkyl chains) to probe the binding pocket of the target protein and optimize van der Waals interactions.
The Piperazine Core: While generally a stable and useful linker, bioisosteric replacement with other cyclic diamines could be explored to alter conformation and metabolic stability. nih.gov
Table 2: Strategy for Analogue Design and Evaluation
| Modification Site | Example Modifications | Desired Improvement | Primary Evaluation Assay |
|---|---|---|---|
| Aromatic Ring | Replace 4-chloro with 2-fluoro, 4-fluoro, 4-methyl | Enhance target selectivity or potency | Target-based binding or functional assays |
| Aliphatic Group | Replace cyclopentyl with cyclohexyl or isopropyl | Improve binding affinity or metabolic stability | In vitro metabolic stability assays (microsomes) |
| Piperazine Linker | Bioisosteric replacement (e.g., homopiperazine) | Alter pharmacokinetic properties | Permeability assays (e.g., PAMPA) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-[(4-Chlorophenyl)methyl]-4-cyclopentylpiperazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-chlorobenzyl chloride with cyclopentylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate alkylation . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol . Monitor reaction progress using TLC or HPLC to ensure minimal byproduct formation.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key parameters include:
- Solubility : Determine experimentally in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Reported solubility in water is 0.24 g/L at 25°C for structurally similar analogs .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products .
- Thermal Properties : Measure melting point via differential scanning calorimetry (DSC) and boiling point using distillation methods .
Q. What analytical techniques are critical for validating purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl and cyclopentyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., C₁₇H₂₃ClN₂ for the parent compound) .
- HPLC/GC : Quantify purity (>95% for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Modification : Replace the 4-chlorophenyl or cyclopentyl group with bioisosteres (e.g., 4-fluorophenyl, cyclohexyl) to assess effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters. Compare with analogs such as 1-(4-fluorobenzyl)piperazine derivatives .
- In Vitro Assays : Screen modified compounds for cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase isoforms hCA I/II) to identify potency trends .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, enzyme concentrations, incubation times). For example, discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from variations in buffer pH or substrate concentrations .
- Meta-Analysis : Compare data from multiple studies (e.g., cytotoxic IC₅₀ ranges of 10–50 µM) and identify confounding factors like impurity levels or solvent effects (DMSO vs. ethanol) .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
Q. What strategies are effective for assessing metabolic stability and ADME properties?
- Methodological Answer :
- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Calculate half-life (t₁/₂) to predict hepatic clearance .
- BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models. Structurally similar piperazines show moderate BBB penetration (LogBB > 0.3) .
- CYP Inhibition : Screen against CYP isoforms (e.g., 1A2, 2D6) using fluorogenic substrates. Piperazine derivatives often exhibit weak inhibition (IC₅₀ > 10 µM) .
Q. How to design experiments to evaluate potential off-target effects in neurological applications?
- Methodological Answer :
- Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₁A, D₂ receptors) to assess selectivity. Piperazine analogs may show affinity for σ receptors (Kᵢ < 100 nM) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., CHO cells expressing GPCRs) to detect agonist/antagonist activity .
- In Vivo Behavioral Studies : Test locomotor activity and anxiety-like behaviors in rodent models to identify CNS side effects .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazard codes) .
- Ventilation : Perform reactions in a fume hood to minimize inhalation exposure (H335 hazard) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for chlorinated organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
